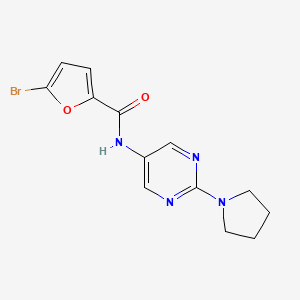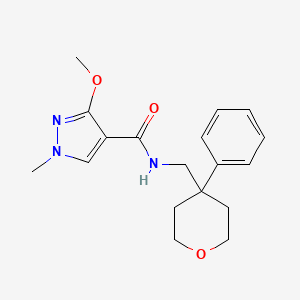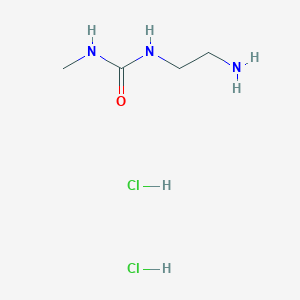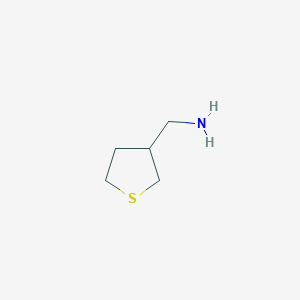![molecular formula C19H17N3O5 B2514826 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide CAS No. 1060244-64-5](/img/structure/B2514826.png)
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide" is a synthetic molecule that may be related to various heterocyclic compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs within the compound, such as the benzo[d][1,3]dioxole and pyrido[1,2-a]pyrimidinone rings, are reminiscent of structures that are often explored for their pharmacological properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, including coupling reactions and cyclization steps. For instance, the synthesis of a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related derivatives was achieved through the coupling of carboxylic acids with substituted benzylamines using N,N-carbonyldiimidazole (CDI) as a coupling reagent . Similarly, the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives was performed using a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reaction . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, FT-IR, and Mass spectroscopy, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations are also commonly used to optimize the molecular geometry and predict various properties of the molecules . These techniques would be essential for confirming the structure of the compound and understanding its electronic properties.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied using DFT calculations to map electron density isosurface with electrostatic potential surfaces . This analysis helps in understanding the sites of chemical reactivity and the charge distribution within the molecule, which is crucial for predicting its behavior in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their luminescent properties, aggregation behavior, and stimuli-responsive characteristics . For example, some compounds exhibit aggregation-enhanced emission (AEE) and mechanochromic properties, which are influenced by the polarity of the solvents and physical stimuli like grinding . The compound may also exhibit similar properties, which could be explored for potential applications in materials science or as a biological probe.
Relevant Case Studies
Case studies involving related compounds have demonstrated a range of biological activities. For instance, a series of compounds were evaluated for their anticonvulsant activity, with some showing significant protection in preclinical seizure models . Another study synthesized a pyrido[4,3-d]pyrimidine derivative with antithrombotic effects . These case studies highlight the potential pharmacological applications of heterocyclic compounds that share structural features with the compound of interest.
Applications De Recherche Scientifique
Herbicidal Activity
Research into compounds with a similar structure has shown moderate to good selective herbicidal activity against certain species like Brassica campestris L., indicating potential agricultural applications. Such compounds did not exhibit inhibitory activity against Echinochloa crus-galli at tested concentrations, suggesting a selective action that could be beneficial for targeted weed control in crops (Man‐Yun Liu & De-Qing Shi, 2014).
Synthetic Applications
The synthesis of radiolabeled compounds for studying environmental behavior and fate of herbicides demonstrates the utility of structurally related compounds in environmental science. This includes the development of tritium and carbon-14 labeled versions of the herbicide ZJ0273 for use as radiotracers (Zheng-Min Yang, Q. Ye, & Long Lu, 2008).
Anti-Inflammatory and Analgesic Agents
Compounds derived from similar structures have been synthesized and shown to exhibit significant anti-inflammatory and analgesic activities. This includes various heterocyclic compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, offering insights into potential pharmaceutical applications (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Anticonvulsant Agents
The exploration of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds as potential new hybrid anticonvulsant agents combines chemical fragments of well-known antiepileptic drugs. This research highlights the compound's potential in the development of new treatments for epilepsy (K. Kamiński et al., 2015).
Antioxidant Applications
The synthesis and characterization of compounds with similar frameworks have demonstrated high antioxidant activities, indicating potential uses in combating oxidative stress and related diseases. This includes derivatives exhibiting up to 80% scavenging activity against DPPH radical at certain concentrations (Afnan E. Abd-Almonuim, Shaimaa M. Mohammed, & Ihab I. Al-khalifa, 2020).
Antitumor Activity
Research into pyrimidine derivatives has uncovered potent inhibitors of mammalian dihydrofolate reductase, showcasing the potential of such compounds in cancer treatment due to their significant activity against specific carcinomas (E. Grivsky et al., 1980).
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-11-17(19(24)22-8-4-3-5-16(22)20-11)21-18(23)12(2)27-13-6-7-14-15(9-13)26-10-25-14/h3-9,12H,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVKJHOEZJRGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C(C)OC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid](/img/structure/B2514744.png)

![Tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate;hydrochloride](/img/structure/B2514746.png)


![(Z)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2514750.png)

![3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514755.png)
methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2514756.png)

![2-{[(5-chloro-2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2514762.png)


